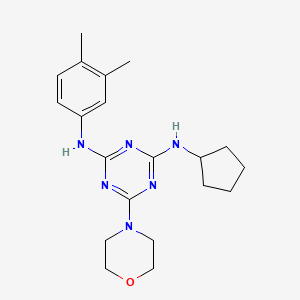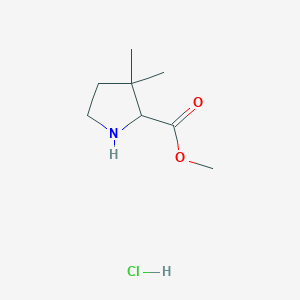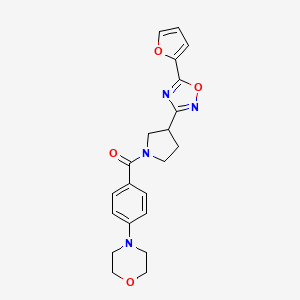
N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as CPDD-MT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazine derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Chemical Synthesis and Material Science
Dealkylation Reactions of Trialkylamines
A study by Ramakrishna, Elias, and Vij (1999) explores the reaction of trialkylamines with 1,3,5-trichloro-1,2,4,6-cyclothiatriazine, leading to regiospecific substitution of the dialkylamino group on the carbon atoms of the heterocycle. This work demonstrates a novel route for modifying cyclocarbathiazines, a class of compounds structurally related to triazines (Ramakrishna, Elias, & Vij, 1999).
Heat-Resistant Polyamides
Dinari and Haghighi (2017) report on the synthesis of new polyamides (PAs) bearing an s-triazine ring, highlighting their outstanding solubility and good thermal stability. These materials, synthesized under green conditions, demonstrate the potential for high-performance applications due to their thermal and chemical resistance (Dinari & Haghighi, 2017).
Environmental Applications
Pesticide Removal from Wastewater
Boudesocque et al. (2008) investigated a low-cost biosorbent for the removal of various pesticides from wastewaters, demonstrating its efficiency and cost-effectiveness for cleaning up polluted waters. This research highlights the environmental applications of triazine derivatives in addressing water contamination issues (Boudesocque et al., 2008).
Pharmaceutical Research
Anticancer Agents
Research by Xiong et al. (2016) on cyclometalated iridium(III) complexes, which include triazine derivatives, indicates their potential as mitochondria-targeted anticancer agents. These complexes exhibit specific targeting capabilities and induce apoptosis in cancer cells, offering insights into the development of novel cancer therapies (Xiong et al., 2016).
Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
Rothmann et al. (2010) conducted a study on donor-substituted 1,3,5-triazines as host materials for blue phosphorescent OLEDs. Their findings on the optical and thermal properties of these triazine-based hosts contribute to the development of high-efficiency and stable OLEDs (Rothmann et al., 2010).
properties
IUPAC Name |
2-N-cyclopentyl-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-14-7-8-17(13-15(14)2)22-19-23-18(21-16-5-3-4-6-16)24-20(25-19)26-9-11-27-12-10-26/h7-8,13,16H,3-6,9-12H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGNPILLLXQYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)
![4-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2467507.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2467508.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)

![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467524.png)
![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B2467525.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)